2,4,6-Trichloro-N-methylaniline;hydrochloride
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Overview
Description
2,4,6-Trichloro-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H6Cl3N·HCl. It is an aromatic amine that is often used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-methylaniline;hydrochloride typically involves the chlorination of N-methylaniline. The process begins with the nitration of mesitylene, followed by the reduction of the resulting nitro group to form the aniline derivative . The chlorination is then carried out using chlorine gas under controlled conditions to ensure selective substitution at the 2, 4, and 6 positions on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of catalysts and optimized reaction parameters to achieve efficient chlorination and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Trichloro-N-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-methylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: An aromatic amine used as a precursor to dyes.
2,4,6-Trichloroaniline: A chlorinated aniline derivative with similar reactivity.
2,4,6-Trichlorophenol: A chlorinated phenol with different functional groups but similar chlorination pattern.
Uniqueness
2,4,6-Trichloro-N-methylaniline;hydrochloride is unique due to its specific substitution pattern and the presence of the N-methyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring selective reactivity and stability.
Properties
IUPAC Name |
2,4,6-trichloro-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N.ClH/c1-11-7-5(9)2-4(8)3-6(7)10;/h2-3,11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOPDXBRZVJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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